5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide
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Description
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide, also known as CCT251545, is a small molecule inhibitor of the DNA damage response (DDR) pathway. It has been shown to be effective in inhibiting the growth of cancer cells, making it a promising candidate for cancer therapy.
Scientific Research Applications
Synthesis and Antimicrobial Properties
Research has demonstrated the synthesis and evaluation of thiophene derivatives for their antimicrobial properties. A study by Benneche et al. (2011) explored the facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones, revealing their capacity to significantly reduce biofilm formation by marine bacteria, suggesting potential applications in addressing microbial biofilms (Benneche et al., 2011).
Antitubercular Activity
Marvadi et al. (2020) focused on the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, demonstrating their potent antitubercular activity. This work underscores the potential of thiophene derivatives in developing new antitubercular agents, showing significant efficacy against Mycobacterium tuberculosis (Marvadi et al., 2020).
Anticancer Potential
A study by Atta and Abdel‐Latif (2021) on thiophene derivatives, including those similar in structure to the compound , showed promising anticancer activity. The synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives exhibited significant in vitro cytotoxicity, highlighting the potential of these compounds in cancer treatment (Atta & Abdel‐Latif, 2021).
properties
IUPAC Name |
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-14-9-8-13(21-14)15(19)18-10-16(20,12-6-7-12)11-4-2-1-3-5-11/h1-5,8-9,12,20H,6-7,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTWRDLZYHJMOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=C(S2)Cl)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide |
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